5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid
Overview
Description
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid is a complex organic compound with a unique structure that includes multiple benzyl groups and an indanpropionic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups with benzyl groups, followed by the formation of the indanpropionic acid core through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and drug development.
Mechanism of Action
The mechanism by which 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules that play a role in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indanpropionic acid derivatives and benzyl-protected molecules. Examples include:
- 5,6-Dibenzyloxyindole
- 5,6-Dihydroxyindole
- 5-Methoxyindole
Uniqueness
What sets 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
propyl 3-[3-oxo-5,6-bis(phenylmethoxy)-1,2-dihydroinden-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O5/c1-2-15-32-28(30)14-13-23-16-24-17-26(33-19-21-9-5-3-6-10-21)27(18-25(24)29(23)31)34-20-22-11-7-4-8-12-22/h3-12,17-18,23H,2,13-16,19-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYGBCPQDCYYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC1CC2=CC(=C(C=C2C1=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867767 | |
Record name | Propyl 3-[5,6-bis(benzyloxy)-1-oxo-2,3-dihydro-1H-inden-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68935-40-0 | |
Record name | 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068935400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl 3-[5,6-bis(benzyloxy)-1-oxo-2,3-dihydro-1H-inden-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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